molecular formula C28H27NO11 B1248632 (2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]propanoic acid

(2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]propanoic acid

Cat. No. B1248632
M. Wt: 553.5 g/mol
InChI Key: MRXFLJQBLAIVOO-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]propanoic acid is a natural product found in Humicola with data available.

Scientific Research Applications

Synthesis and Chemical Studies

  • The compound has been studied in the context of synthesis and chemical analysis. For instance, the synthesis of related compounds, such as 2-(2',4'-dihydroxy-6'-methylbenzoyl)-3,6- dihydroxybenzoic acid and its methyl ethers, has been described. These studies highlight the influence of intramolecular hydrogen bonding on chemical shifts in these types of compounds (Bw Au-Yeung, T. Chan, & S. Tam, 1975).

Biological Activity and Applications

  • Research has identified derivatives of this compound as diacylglycerol acyltransferase (DGAT) inhibitors, named amidepsines. These compounds, including amidepsines A, B, and C, have been found to possess significant biochemical activity, offering potential insights for therapeutic applications (H. Tomoda, N. Tabata, M. Ito, & S. Ōmura, 1995).

Pharmacological Implications

Natural Product Extraction and Identification

  • Additionally, research involving the chemical analysis of traditional medicinal plants has identified structurally related compounds. For example, the study of Usnea longissima, a traditional Mongolian medicine, led to the discovery of similar compounds, emphasizing the compound's occurrence in nature and potential medicinal value (Xi-na-mu-ji-la La, Hong Liang, Gen-na Ba, & B. Tai, 2015).

Antimicrobial Research

  • The compound and its derivatives have also been investigated for their antimicrobial properties. For instance, metabolites from Rhizoctonia sp., an endophytic fungus, have been studied for their activity against Helicobacter pylori, suggesting potential applications in combating bacterial infections (Y. Ma, Y. Li, J. Y. Liu, Y. C. Song, & R. Tan, 2004).

properties

Product Name

(2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]propanoic acid

Molecular Formula

C28H27NO11

Molecular Weight

553.5 g/mol

IUPAC Name

(2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]propanoic acid

InChI

InChI=1S/C28H27NO11/c1-12-7-17(10-19(30)22(12)25(33)29-15(4)26(34)35)39-28(37)24-14(3)8-18(11-21(24)32)40-27(36)23-13(2)6-16(38-5)9-20(23)31/h6-11,15,30-32H,1-5H3,(H,29,33)(H,34,35)/t15-/m0/s1

InChI Key

MRXFLJQBLAIVOO-HNNXBMFYSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)N[C@@H](C)C(=O)O)O)O)O)OC

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)NC(C)C(=O)O)O)O)O)OC

synonyms

2-hydroxy-4-((2-hydroxy-4-((2-hydroxy-4-methoxy-6-methylbenzoyl)oxy)-6-methylbenzoyl)oxy)-6-methylbenzoic acid N-alanine amide
amidepsine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]propanoic acid
Reactant of Route 2
(2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]propanoic acid
Reactant of Route 3
(2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]propanoic acid
Reactant of Route 4
(2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]propanoic acid
Reactant of Route 5
Reactant of Route 5
(2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]propanoic acid
Reactant of Route 6
Reactant of Route 6
(2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]propanoic acid

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